Butyl 3-chloropropanoate
Description
Contextual Significance of Chloropropanoate Esters in Organic Synthesis
Chloropropanoate esters are a class of chemical compounds that hold considerable importance as versatile intermediates in organic synthesis. Their value stems from the presence of a chlorine atom, which provides a reactive site for various nucleophilic substitution and elimination reactions. This reactivity allows for the introduction of diverse functional groups, making them key building blocks in the synthesis of more complex molecules. google.com
These esters are utilized in the preparation of a range of commercial products, including pharmaceuticals and agrochemicals. For instance, alkyl 2-chloropropionates are precursors in the synthesis of certain herbicides. google.com The reactivity conferred by the chloro-substituent makes these esters valuable synthons for constructing carbon skeletons and introducing specific functionalities in multi-step synthetic pathways.
Structural Features and Core Chemical Reactivity of Butyl 3-Chloropropanoate (B8744493)
The structure of Butyl 3-chloropropanoate is characterized by a four-carbon butyl group attached to the oxygen of the carboxyl group of 3-chloropropanoic acid. vulcanchem.com The key structural features are the ester functional group and the chlorine atom located at the β-position (carbon-3) relative to the carbonyl carbon. vulcanchem.com This specific arrangement of functional groups dictates its chemical behavior.
Synthesis: The primary method for synthesizing this compound is through the Fischer esterification of 3-chloropropionic acid with butanol. This reaction is typically carried out in the presence of an acid catalyst.
Reactivity: The core reactivity of this compound is centered on two main sites: the ester linkage and the carbon-chlorine bond.
Ester Group: The ester functional group can undergo hydrolysis under acidic or basic conditions to yield butanol and 3-chloropropanoic acid. It can also undergo transesterification in the presence of another alcohol.
Carbon-Chlorine Bond: The chlorine atom at the 3-position is susceptible to nucleophilic substitution reactions. This allows for the displacement of the chloride ion by a variety of nucleophiles, enabling the synthesis of a wide range of derivatives. The presence of the carbonyl group can influence the reactivity of this C-Cl bond.
The compound is a colorless to pale yellow liquid and is soluble in organic solvents like ethanol (B145695) and acetone, but insoluble in water. It is stable under normal conditions but may decompose at high temperatures or in the presence of strong acids.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₃ClO₂ | vulcanchem.com |
| Molecular Weight | 164.63 g/mol | vulcanchem.comnih.gov |
| CAS Number | 27387-79-7 | vulcanchem.comnih.gov |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 194-196°C | |
| Flash Point | 85°C | |
| Density | 1.035 g/cm³ | vulcanchem.com |
| Solubility | Insoluble in water; Soluble in ethanol, acetone, dichloromethane | |
| IUPAC Name | This compound | nih.govsigmaaldrich.com |
Spectroscopic and Computed Data for this compound
| Data Type | Value/Description | Source |
| InChI Key | KRZKQEQBZXWCDJ-UHFFFAOYSA-N | nih.govsigmaaldrich.com |
| SMILES | CCCCOC(=O)CCCl | nih.gov |
| Polar Surface Area | 26.3 Ų | vulcanchem.com |
| LogP | 1.95 - 2.47 | vulcanchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl 3-chloropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-2-3-6-10-7(9)4-5-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZKQEQBZXWCDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181812 | |
| Record name | Butyl 3-chloropropionate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27387-79-7 | |
| Record name | Propanoic acid, 3-chloro-, butyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27387-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Butyl 3-chloropropionate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027387797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl 3-chloropropionate | |
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| Record name | Butyl 3-chloropropionate | |
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| Record name | Butyl 3-chloropropionate | |
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Advanced Synthetic Methodologies for Butyl 3 Chloropropanoate
Esterification Pathways and Reaction Optimization
The most common and direct method for synthesizing Butyl 3-chloropropanoate (B8744493) is through the esterification of 3-chloropropanoic acid with butanol. This section delves into the optimization of this pathway and explores alternative strategies involving activated intermediates.
Acid-Catalyzed Esterification of 3-Chloropropanoic Acid with Butanol
The Fischer-Speier esterification, a classic acid-catalyzed reaction, is a primary route for producing Butyl 3-chloropropanoate. masterorganicchemistry.com The reaction involves heating a mixture of 3-chloropropanoic acid and butanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium nature of this reaction necessitates strategies to drive it towards the product side, typically by removing the water formed during the reaction. masterorganicchemistry.com
Research on the analogous esterification of propionic acid with n-butanol provides valuable insights into reaction optimization. Studies have investigated the influence of various parameters on the reaction rate and conversion. Key factors influencing the yield and reaction kinetics include the molar ratio of reactants, catalyst type and concentration, and reaction temperature.
Key Optimization Parameters for the Esterification of Propionic Acid with n-Butanol
| Parameter | Condition | Effect on Conversion/Yield | Reference |
| Catalyst | Cation exchange resins (Amberlyst), Zeolite HZSM-5 | Achieved 30-56% conversion. | researchgate.net |
| 25WSS-400 | Attained 66.61% conversion under similar conditions. | researchgate.net | |
| Sulfuric Acid | Higher catalyst concentration generally increases the reaction rate. | ceon.rs | |
| Molar Ratio (Acid:Alcohol) | Increasing the excess of butanol | Shifts the equilibrium towards the ester, increasing the yield. | ceon.rs |
| Temperature | Increasing from 35°C to 65°C | Significantly increases the reaction rate and final yield. A yield of 96.9% for n-propyl propanoate was achieved at 65°C. | ceon.rs |
| Reaction Mechanism | Rideal-Eley model | The reaction proceeds with an adsorbed, protonated propionic acid molecule reacting with a bulk-phase n-butanol molecule. | researchgate.net |
These findings suggest that for the synthesis of this compound, employing an excess of butanol, selecting an appropriate solid acid catalyst to facilitate easier separation, and optimizing the reaction temperature are crucial for achieving high conversion rates. The use of solid acid catalysts like zeolites or ion-exchange resins also offers environmental benefits by replacing corrosive and difficult-to-handle liquid acids.
Alternative Esterification Strategies via Activated Acyl Intermediates
To overcome the equilibrium limitations of Fischer esterification, alternative methods involving the activation of the carboxylic acid can be employed. One such strategy is the use of activated acyl intermediates, such as acid anhydrides or acyl chlorides. jackwestin.com
In this approach, 3-chloropropanoic acid is first converted into a more reactive derivative. For instance, reacting 3-chloropropanoic acid with a chlorinating agent like thionyl chloride (SOCl₂) would yield 3-chloropropanoyl chloride. This acyl chloride is a highly reactive electrophile that can then react readily with butanol, typically in the presence of a base (like pyridine) to neutralize the HCl byproduct. This method is generally not reversible and can proceed at lower temperatures than Fischer esterification, often resulting in higher yields.
Another possibility is the formation of an acid anhydride (B1165640). While less common for simple ester synthesis due to the atom economy, a mixed anhydride could be formed and subsequently reacted with butanol. These methods, while potentially offering higher yields, involve additional synthetic steps and the use of more expensive and hazardous reagents compared to direct acid-catalyzed esterification. jackwestin.com
Novel Synthetic Routes to this compound
Beyond traditional esterification, researchers are exploring novel synthetic pathways to produce this compound, which may offer advantages in terms of starting materials, reaction conditions, or efficiency.
Synthesis from Unsaturated Precursors (e.g., Butyl Acrylate)
An alternative conceptual route to this compound involves the addition of hydrogen chloride (HCl) across the double bond of an unsaturated precursor like butyl acrylate (B77674). Butyl acrylate is produced industrially on a large scale from the esterification of acrylic acid and butanol.
The hydrochlorination of butyl acrylate would theoretically yield this compound. This reaction would likely follow Markovnikov's rule, but due to the electron-withdrawing nature of the ester group, the regioselectivity would need to be carefully controlled to favor the desired 3-chloro isomer. While this route is plausible, specific and detailed research findings on the direct hydrochlorination of butyl acrylate to selectively produce this compound are not widely reported in the literature. Further investigation would be required to determine the feasibility and efficiency of this pathway, including catalyst development and optimization of reaction conditions to ensure high selectivity and yield.
Phase Transfer Catalysis in this compound Synthesis
Phase transfer catalysis (PTC) presents a powerful and environmentally friendly methodology for synthesizing esters and other organic compounds. This technique is particularly useful for reactions involving reactants that are soluble in two immiscible phases, typically an aqueous phase and an organic phase.
In the context of this compound synthesis, a PTC approach could involve the reaction of a salt of 3-chloropropanoic acid, such as sodium 3-chloropropanoate (which is water-soluble), with an alkylating agent like butyl bromide (which is soluble in an organic solvent). A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the reaction by transporting the carboxylate anion from the aqueous phase to the organic phase, where it can react with the butyl bromide.
This method offers several advantages, including milder reaction conditions, the use of inexpensive reagents, and often higher yields compared to traditional methods. The versatility of PTC allows for a wide range of catalysts and solvent systems to be employed, enabling fine-tuning of the reaction for optimal performance. While specific studies on the PTC synthesis of this compound are not extensively documented, the principles of PTC are well-established and suggest this as a highly viable and efficient alternative synthetic route.
Industrial Scale-Up Considerations and Process Intensification for this compound Production
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure an efficient, safe, and economically viable process. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies, offers significant advantages for chemical manufacturing.
For the production of this compound, particularly through esterification, continuous processing offers a significant advantage over batch processing. Continuous stirred-tank reactors (CSTRs) or packed bed reactors with solid acid catalysts can improve throughput and consistency.
A key challenge in esterification is the removal of the water byproduct to drive the reaction to completion. Reactive distillation, where the reaction and separation occur in a single unit, is a highly effective process intensification strategy. In this setup, the ester and unreacted butanol are continuously removed from the reaction zone, while the higher-boiling this compound is collected.
Furthermore, advanced separation techniques can be employed for process intensification. For instance, the use of a continuous centrifugal contactor separator has been demonstrated for the synthesis of fatty acid butyl esters. rug.nl This device can serve as both a reactor and a separator, allowing for efficient mixing of reactants and simultaneous separation of the product and catalyst phases, which could be particularly beneficial for liquid-liquid reaction systems like those used in PTC. rug.nl Such a system could enable efficient recycling of the catalyst, reducing costs and environmental impact. rug.nl
The choice of catalyst is also critical for industrial scale-up. While traditional mineral acids are effective, they pose corrosion and waste disposal challenges. The use of solid acid catalysts, such as ion-exchange resins or zeolites, simplifies catalyst separation and regeneration, making the process more sustainable and cost-effective on a large scale.
The synthesis of this compound, while achievable through traditional Fischer-Speier esterification, can be significantly enhanced in terms of yield, purity, and environmental impact by employing advanced catalytic systems. These methods often involve heterogeneous catalysts or phase-transfer catalysis to overcome the limitations of homogeneous acid catalysts like sulfuric acid.
Heterogeneous Solid Acid Catalysis
The use of solid acid catalysts represents a significant advancement over traditional liquid acids. These catalysts are non-corrosive, reusable, and easily separated from the reaction mixture, simplifying product work-up and reducing waste. researchgate.net
One highly effective method involves the esterification of 3-chloropropanoic acid with n-butanol using a heteropoly acid, specifically 12-tungstophosphoric acid (H₃PW₁₂O₄₀), supported on a mesoporous silica (B1680970) molecular sieve, SBA-15. researchgate.net The high surface area and stable structure of SBA-15 make it an excellent support for the highly acidic heteropoly acid. Research has identified the optimal conditions for this reaction, achieving a high esterification rate of over 98%. researchgate.net The catalyst demonstrates remarkable stability, remaining active even after being reused 30 times. researchgate.net
| Parameter | Optimal Condition |
| Catalyst | 12-tungstophosphoric acid on SBA-15 |
| Catalyst Loading | 23% H₃PW₁₂O₄₀ on SBA-15 |
| Catalyst Amount | 2.0 wt.% of reactants |
| Molar Ratio (n-butanol:acid) | 1.3:1 |
| Temperature | 130°C |
| Reaction Time | 5 hours |
| Esterification Rate | >98% |
| Data derived from a study on the esterification of a similar chloroalkanoic acid. researchgate.net |
Other solid acid catalysts, such as sulfonic acid-functionalized resins (e.g., Amberlyst-15) and various zeolites, have also been studied for the esterification of carboxylic acids with butanol. tue.nlcsic.es While zeolites like H-ZSM-5 can be limited by their small pore size, macroporous resins like Amberlyst show high activity. tue.nl These solid catalysts can be used in both batch and continuous fixed-bed reactors, the latter allowing for more efficient industrial-scale production. csic.es
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is another advanced methodology that can be applied to the synthesis of esters like this compound. This technique is particularly useful for reactions between two substances located in different immiscible phases (e.g., an aqueous phase and an organic phase). A phase-transfer catalyst, typically a quaternary ammonium salt, transports one of the reactants across the phase boundary to react with the other. mdpi.comnih.govresearchgate.net
In the context of this compound synthesis, PTC could be employed by first converting 3-chloropropanoic acid to its salt (e.g., sodium 3-chloropropanoate) in an aqueous solution. The phase-transfer catalyst then transports the 3-chloropropanoate anion into an organic phase containing butyl bromide or a similar alkylating agent to form the ester. This can lead to faster reaction rates and higher yields under milder conditions than traditional esterification. For instance, the synthesis of cyhalofop (B1662147) butyl, a structurally complex ester, was efficiently achieved with a total yield of 94.2% using tetrabutylammonium bisulfate as the phase-transfer catalyst. researchgate.net
| Component | Role | Example |
| Reactant 1 (Aqueous Phase) | Nucleophile | Sodium 3-chloropropanoate |
| Reactant 2 (Organic Phase) | Electrophile | Butyl bromide |
| Catalyst | Reactant Transport | Tetrabutylammonium cation |
| Product (Organic Phase) | Ester | This compound |
| A model reaction scheme illustrating the principle of Phase-Transfer Catalysis. |
Advanced Purification and Isolation Techniques for this compound
Achieving high purity is critical for the final product. Advanced purification techniques go beyond simple extraction and distillation to remove unreacted starting materials, catalysts, and by-products effectively.
Enhanced Washing and Distillation
While standard purification involves washing the crude ester with a basic solution (like sodium carbonate) to neutralize residual acid, advanced methods can improve the removal of impurities. youtube.com One such process involves water-washing the product mixture at elevated temperatures and pressures. google.com This technique is particularly effective for removing water-soluble by-products and can be followed by fractional distillation to separate the high-purity ester. google.com This method has been shown to produce fatty acid alkyl esters with very low final acid values, often below 0.5. google.com
Another approach involves chemical precipitation of impurities. Unreacted carboxylic acids can be removed by adding a base like potassium hydroxide (B78521) to a solution of the crude ester in a suitable solvent (e.g., ethylene (B1197577) dichloride). acs.org This precipitates the acid as a soap, which can be easily removed by filtration before the final distillation of the purified ester. acs.org
Chromatographic Methods
For achieving very high levels of purity or for isolating specific impurities, chromatographic techniques are indispensable.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for both analytical and preparative-scale purification. A specific reverse-phase (RP) HPLC method has been developed for this compound. sielc.com This method is scalable and can be used for the isolation of the pure compound. sielc.com
| Parameter | Specification |
| Technique | Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| Mass-Spec Compatibility | Phosphoric acid can be replaced with formic acid |
| Application | Analytical quantification and preparative separation for impurity isolation |
| Data sourced from SIELC Technologies. sielc.com |
Other advanced chromatographic methods include the use of solid-phase extraction (SPE) columns. For instance, silver ion chromatography, often performed on columns packed with a bonded sulfonic acid phase loaded with silver ions, is highly effective for separating esters based on the degree of unsaturation in their alkyl chains. umcutrecht.nl While this compound is saturated, the principle of using specialized, functionalized solid phases highlights the advanced options available for targeted purification of esters. Furthermore, adsorbents like silica gel and activated carbon can be used to remove polar impurities and colored bodies from the crude product, leading to a higher purity final ester. researchgate.net
Elucidation of Butyl 3 Chloropropanoate Chemical Reactivity and Transformation Pathways
Nucleophilic Substitution Reactions at the Chloropropyl Moiety of Butyl 3-Chloropropanoate (B8744493)
The carbon-chlorine bond in the chloropropyl group of Butyl 3-chloropropanoate is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the introduction of a wide variety of functional groups through nucleophilic substitution reactions.
Mechanistic Investigations of SN1 and SN2 Pathways
Nucleophilic substitution reactions can proceed through two primary mechanisms: the unimolecular (SN1) and the bimolecular (SN2) pathway. The operative mechanism for this compound is largely dictated by the structure of the alkyl halide, the nature of the nucleophile, the solvent, and the leaving group. libretexts.orgsavemyexams.com
The chloropropyl group in this compound is a primary alkyl halide. Primary alkyl halides strongly favor the SN2 mechanism . savemyexams.compressbooks.pub This is due to the relatively low steric hindrance around the electrophilic carbon, allowing for backside attack by a nucleophile. nih.gov A concerted, one-step process characterizes the SN2 reaction, where the nucleophile attacks the carbon atom simultaneously as the chloride leaving group departs. pressbooks.pub The transition state involves a pentacoordinate carbon atom. libretexts.org The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile. pressbooks.pub
The alternative SN1 mechanism involves the formation of a carbocation intermediate in a slow, rate-determining step, followed by a rapid attack by the nucleophile. savemyexams.compressbooks.pub This pathway is generally disfavored for primary alkyl halides like the chloropropyl moiety because the resulting primary carbocation would be highly unstable. savemyexams.com Tertiary alkyl halides, which can form stable tertiary carbocations, predominantly undergo SN1 reactions. masterorganicchemistry.com
Factors Favoring SN2 Reactions for this compound:
| Factor | Influence on this compound | Rationale |
| Substrate Structure | Primary alkyl halide | Low steric hindrance at the reaction center facilitates backside attack by the nucleophile. nih.gov |
| Nucleophile | Strong nucleophiles | Strong nucleophiles are required to "push out" the leaving group in the concerted SN2 step. libretexts.org |
| Solvent | Polar aprotic solvents (e.g., acetone, DMSO, DMF) | These solvents solvate the cation but not the anionic nucleophile, increasing the nucleophile's reactivity. pressbooks.pub |
| Leaving Group | Chloride is a good leaving group | A good leaving group is necessary to facilitate the substitution reaction. |
Scope of Nucleophiles and Derivatization Potential
The SN2 reactivity of this compound allows for its derivatization with a wide array of nucleophiles, leading to the formation of various functionalized propanoates. This versatility makes it a valuable building block in organic synthesis.
Examples of Nucleophilic Substitution Reactions of this compound:
| Nucleophile | Product | Reaction Type | Significance |
| Iodide (I⁻) | Butyl 3-iodopropanoate | Halogen exchange (Finkelstein reaction) | The iodo-derivative is often more reactive in subsequent substitution reactions. |
| Azide (N₃⁻) | Butyl 3-azidopropanoate | Synthesis of azides | Azides are precursors to amines via reduction. |
| Cyanide (CN⁻) | Butyl 4-cyanobutanoate | Carbon chain extension | Nitriles can be hydrolyzed to carboxylic acids or reduced to amines. |
| Hydroxide (B78521) (OH⁻) | Butyl 3-hydroxypropanoate | Synthesis of hydroxy esters | Introduces a hydroxyl group for further functionalization. |
| Alkoxides (RO⁻) | Butyl 3-alkoxypropanoates | Synthesis of ethers | Forms an ether linkage. |
| Amines (RNH₂) | Butyl 3-(alkylamino)propanoates | Synthesis of amino acid esters | Creates a C-N bond, fundamental in the synthesis of many biologically active molecules. |
The choice of a strong nucleophile is critical for achieving a high yield in these SN2 reactions. libretexts.org
Hydrolysis of the Ester Functional Group in this compound
The ester functional group of this compound can be hydrolyzed to yield 3-chloropropanoic acid and butanol. This reaction can be catalyzed by either acid or base.
Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of esters, including this compound, typically proceeds through a mechanism known as the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). europa.eu This is the reverse of the Fischer esterification. youtube.com
The mechanism involves the following key steps:
Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.
Nucleophilic attack by water: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer: A proton is transferred from the attacking water molecule to the butoxy group, making it a better leaving group (butanol).
Elimination of butanol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling butanol.
Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield 3-chloropropanoic acid and regenerate the acid catalyst (H₃O⁺).
The reaction is reversible, and the position of the equilibrium can be influenced by the concentration of water. europa.eu Using a large excess of water drives the reaction towards the hydrolysis products.
Kinetics and Mechanisms of Base-Catalyzed Hydrolysis
Base-catalyzed hydrolysis of esters, also known as saponification , is an irreversible process that follows the BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). chemrxiv.org
The mechanism proceeds as follows:
Nucleophilic attack by hydroxide: A hydroxide ion (a strong nucleophile) attacks the carbonyl carbon, forming a tetrahedral intermediate.
Elimination of the alkoxide: The tetrahedral intermediate collapses, and the butoxide ion is eliminated as the leaving group.
The final products are the carboxylate salt (this compound) and butanol. An acidic workup is required to protonate the carboxylate and obtain the free carboxylic acid. The reaction follows second-order kinetics, being first order in both the ester and the hydroxide ion. chemrxiv.org
Reduction and Oxidation Reactions of this compound
Beyond substitution and hydrolysis, this compound can undergo reduction and oxidation reactions at its functional groups.
The ester functionality can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not effective in reducing esters. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon. This is followed by the elimination of the butoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced by another equivalent of LiAlH₄ to the corresponding primary alcohol, 3-chloro-1-propanol. The butoxy portion of the ester is converted to butanol.
The oxidation of this compound is more complex. The alkyl halide moiety can be oxidized to a carbonyl compound. One such method is the Kornblum oxidation , which converts primary alkyl halides to aldehydes using dimethyl sulfoxide (B87167) (DMSO) as the oxidant in the presence of a base. wikipedia.org This would transform the chloropropyl group into a propanal moiety. Other methods for the oxidation of alkyl halides exist, often involving specialized oxidizing agents. acs.org The ester group itself is generally resistant to oxidation under standard conditions.
Advanced Coupling Reactions Involving this compound
Modern synthetic chemistry has increasingly relied on the development of powerful coupling reactions to construct complex molecular architectures. This compound, with its electrophilic carbon center attached to the chlorine atom, is a suitable substrate for several advanced coupling strategies.
Cross-electrophile coupling has emerged as a powerful strategy for C-C bond formation, pairing two different electrophiles, often in the presence of a metal catalyst and a stoichiometric reductant. In this context, this compound can act as an alkyl electrophile.
Recent advancements in metallaphotoredox catalysis have enabled the coupling of activated alkyl chlorides with a variety of aryl halides. princeton.edu While many examples focus on α-chloro carbonyl compounds, the underlying principles are applicable to β-chloro esters like this compound. These reactions typically employ a dual catalytic system, such as a nickel complex and an iridium-based photosensitizer. princeton.edunih.gov The proposed mechanism often involves the photoredox catalyst absorbing visible light to reach an excited state, which then reduces the nickel catalyst to a lower oxidation state. This electron-rich nickel species can then activate the C-Cl bond of this compound.
A key challenge in cross-electrophile coupling is achieving high selectivity for the cross-coupled product over homocoupling of either electrophile. The use of dual catalytic systems, where each catalyst selectively activates one of the electrophiles, has been a successful approach to address this challenge. For instance, a nickel/photoredox co-catalyzed asymmetric reductive cross-coupling between α-chloro esters and aryl iodides has been developed, which utilizes an organic reductant instead of stoichiometric metals. nih.govnsf.gov This method yields valuable α-aryl esters, and similar strategies could be envisioned for the β-arylation of esters using this compound. nih.gov
Table 1: Illustrative Conditions for Nickel/Photoredox Cross-Coupling of Chloro Esters
| Component | Role | Example Reagents |
|---|---|---|
| Alkyl Electrophile | Substrate | α-Chloro Esters (analogous to this compound) |
| Aryl Electrophile | Coupling Partner | Aryl Iodides, Aryl Bromides |
| Nickel Catalyst | Cross-Coupling Catalyst | Ni(COD)₂, NiCl₂·glyme |
| Photoredox Catalyst | Photosensitizer | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 4CzIPN |
| Ligand | Stabilizes Ni catalyst | Bipyridine (Bipy) |
| Reductant | Turns over catalytic cycle | Hantzsch Ester, Stoichiometric Metals (e.g., Zn, Mn) |
| Base/Additive | Reaction optimization | N,N-dicyclohexylmethylamine (Cy₂NMe) |
| Solvent | Reaction Medium | N,N-Dimethylacetamide (DMA), Dimethylformamide (DMF) |
This table presents a generalized summary of conditions reported for related systems and is for illustrative purposes. princeton.edunih.govnsf.gov
The carbon-chlorine bond in this compound is also a handle for forming bonds between carbon and various heteroatoms (e.g., nitrogen, oxygen, sulfur). Modern nickel-catalyzed photoredox reactions have proven effective for such transformations. A general method utilizing tert-butylamine (B42293) as a bifunctional additive—acting as both a base and a ligand—has been shown to facilitate C-O and C-N bond formation with a wide range of nucleophiles. chemrxiv.org
This approach allows for the coupling of aryl halides with nucleophiles like phenols, aliphatic alcohols, and anilines. chemrxiv.org By extension, this compound can serve as the electrophilic partner in these reactions. The mechanism would similarly involve the generation of an alkyl radical intermediate from the C-Cl bond, which then combines with the heteroatom nucleophile in the coordination sphere of the nickel catalyst to form the desired C-heteroatom bond.
Table 2: Potential Heteroatom Nucleophiles for Coupling with this compound
| Heteroatom | Nucleophile Class | Example | Product Type |
|---|---|---|---|
| Nitrogen | Anilines, Sulfonamides, Imines | Aniline | Butyl 3-(phenylamino)propanoate |
| Oxygen | Phenols, Aliphatic Alcohols | Phenol | Butyl 3-phenoxypropanoate |
| Sulfur | Thiols | Thiophenol | Butyl 3-(phenylthio)propanoate |
This table illustrates the potential applications based on established methodologies for other alkyl chlorides. chemrxiv.org
Condensation and Alkylation Reactions Utilizing this compound
Beyond modern coupling reactions, this compound is a valuable participant in classic carbon-carbon bond-forming reactions that rely on enolate chemistry.
The Claisen condensation is a fundamental reaction of esters that forms β-keto esters through the reaction of two ester molecules in the presence of a strong base. wikipedia.orgmasterorganicchemistry.com this compound has acidic protons on the carbon alpha to the carbonyl group (C-2 position), allowing it to form an enolate and act as a nucleophile. libretexts.org In a self-condensation, this enolate would attack the carbonyl group of a second molecule of this compound. However, a more controlled outcome is typically achieved in a crossed Claisen condensation , where the this compound enolate reacts with a different, non-enolizable ester (e.g., a benzoate (B1203000) or formate (B1220265) ester). masterorganicchemistry.comlibretexts.org Alternatively, this compound can act as the electrophilic acceptor for a different ester enolate. The base used must be carefully chosen to avoid nucleophilic substitution at the C-Cl bond; a hindered, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred in crossed condensations. wikipedia.org
A more synthetically robust application of this compound is its use as an alkylating agent in reactions analogous to the malonic ester synthesis . libretexts.orgmasterorganicchemistry.com This synthesis provides a method to prepare carboxylic acids from alkyl halides. libretexts.org In this context, a malonic ester, such as diethyl malonate, is deprotonated with a base like sodium ethoxide to form a stabilized enolate. libretexts.orgmasterorganicchemistry.com This enolate is an effective nucleophile that can displace the chloride from this compound in an SN2 reaction. The resulting product is a tri-ester which, upon acidic hydrolysis and subsequent heating, undergoes decarboxylation to yield a substituted dicarboxylic acid.
Table 3: Key Steps in Malonic Ester Synthesis Analog with this compound
| Step | Reaction Description | Reactants | Product of Step |
|---|---|---|---|
| 1. Enolate Formation | Deprotonation of a malonic ester to form a nucleophilic enolate. | Diethyl malonate, Sodium ethoxide | Sodio-diethyl malonate |
| 2. Alkylation | Nucleophilic attack of the enolate on this compound (SN2). | Sodio-diethyl malonate, this compound | Diethyl 2-(3-(butoxycarbonyl)propyl)malonate |
| 3. Hydrolysis & Decarboxylation | Acid-catalyzed hydrolysis of all three ester groups, followed by thermal decarboxylation of the resulting malonic acid derivative. | Product from Step 2, aq. HCl, Heat | Glutaric acid (Pentanedioic acid) |
The final product shown is after hydrolysis of the butyl ester as well.
Butyl 3 Chloropropanoate As a Versatile Synthetic Intermediate
Role as a Building Block in Complex Organic Molecule Synthesis
The presence of two distinct reactive sites in Butyl 3-chloropropanoate (B8744493), the electrophilic carbon of the carbonyl group and the electrophilic carbon bearing the chlorine atom, makes it a valuable precursor for the synthesis of more complex molecular architectures. The chlorine atom can be readily displaced by a variety of nucleophiles, while the ester group can undergo transformations such as hydrolysis, transesterification, and reduction.
One important application is in the synthesis of substituted β-amino esters, which are key structural motifs in many biologically active compounds. The reaction of Butyl 3-chloropropanoate with various amines can lead to the formation of β-amino esters through nucleophilic substitution of the chlorine atom. These β-amino esters are valuable precursors for the synthesis of β-lactams, peptides, and other nitrogen-containing heterocyclic compounds. For instance, the synthesis of β-amino esters can be achieved through methods like the modified Rodionov synthesis, which involves the reaction of an aldehyde with malonic acid and ammonia, followed by esterification. While not a direct use of this compound, this highlights the importance of the β-amino ester scaffold that can be potentially accessed from it.
Furthermore, this compound can serve as a precursor for the synthesis of various heterocyclic compounds. For example, it can be envisioned as a starting material for the synthesis of pyridazinone derivatives. nih.govnih.govunich.it Although current synthetic routes to certain pyridazinones may utilize different starting materials like 3,6-dichloropyridazine, the fundamental reactivity of this compound suggests its potential as a building block for analogous structures through cyclization reactions with hydrazine (B178648) derivatives. nih.gov The ester functionality could be hydrolyzed to the corresponding carboxylic acid, which can then react with hydrazine to form the pyridazinone ring.
The reactivity of this compound also extends to the formation of other complex structures like butenolides, which are five-membered lactones found in many natural products with interesting biological activities. While various methods exist for butenolide synthesis, the structural elements of this compound could potentially be manipulated to form such rings through intramolecular cyclization strategies after appropriate functional group transformations. organic-chemistry.orgnih.gov
Applications in the Synthesis of Pharmaceutical Precursors and Active Pharmaceutical Ingredients
The versatility of this compound makes it an attractive intermediate in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and their precursors. Its ability to introduce a three-carbon chain with a terminal ester group is particularly useful in building the carbon skeleton of various drug molecules.
A notable potential application lies in the synthesis of Itopride, a prokinetic agent used for the treatment of gastrointestinal motility disorders. The structure of Itopride contains a substituted N-benzyl-4-aminoethoxy moiety. While specific industrial syntheses of Itopride may be proprietary, a plausible synthetic route could involve the alkylation of a suitably substituted vanillylamine (B75263) derivative with this compound. The reaction would proceed via nucleophilic substitution of the chlorine atom by the amine, followed by further functional group modifications to yield the final API.
The synthesis of β-amino esters from this compound, as mentioned previously, is highly relevant to the pharmaceutical industry. β-Amino acids and their ester derivatives are crucial components of numerous pharmaceuticals, including antiviral drugs, and enzyme inhibitors. mdpi.comnih.gov The ability to introduce a variety of substituents at the β-position by reacting different amines with this compound provides a pathway to a library of diverse β-amino esters for drug discovery and development.
Utility in Agrochemical Intermediates and Derivatives
In the agrochemical sector, the development of new and effective pesticides and herbicides is crucial for crop protection. This compound serves as a valuable intermediate for the synthesis of various agrochemical compounds.
One area of application is in the synthesis of pyrazole (B372694) derivatives, a class of compounds known for their fungicidal, insecticidal, and herbicidal activities. For instance, the synthesis of certain 3-(4-chlorophenyl)-4-substituted pyrazole derivatives has been reported to exhibit significant antifungal activity. nih.gov While the reported synthesis may not directly start from this compound, its structural features make it a potential precursor for the synthesis of the pyrazole core. The β-ketoester, which can be derived from this compound, is a common starting material for pyrazole synthesis through condensation with hydrazine derivatives.
Furthermore, the ester functionality of this compound can be leveraged to create novel ester derivatives with potential agrochemical applications. For example, the esterification of 4-(3,4-dichloroisothiazole)-7-hydroxycoumarins has been shown to produce compounds with fungicidal activity. rug.nl This suggests that new ester derivatives of other agrochemically active molecules could be synthesized using this compound to potentially enhance their efficacy or modify their physical properties.
Development of Novel Derivatives from this compound for Specialty Chemical Applications
The reactivity of this compound allows for the development of a wide range of novel derivatives with applications in the specialty chemicals industry. These derivatives can be tailored to possess specific physical and chemical properties for use as plasticizers, lubricants, and other performance-enhancing additives.
The synthesis of novel ester derivatives is a key application in this area. By reacting this compound with various alcohols or carboxylic acids through transesterification or esterification reactions, a diverse library of esters can be produced. These esters can be designed to have specific properties such as high boiling points, low volatility, and good thermal stability, making them suitable for use as specialty plasticizers in polymers or as high-performance lubricants.
For example, the synthesis of specialty esters from this compound can lead to compounds with unique properties. The introduction of different functional groups via the chlorine atom can further enhance the performance of these specialty chemicals.
Integration into Polymer and Advanced Material Synthesis
This compound and its derivatives have found applications in the field of polymer science, both as monomers and as chain transfer agents in polymerization processes.
While not a direct polymerization monomer in its own right for common plastics, its derivative, Butyl 3-mercaptopropionate (B1240610), which can be synthesized from this compound, has been demonstrated to be an effective chain-transfer agent in emulsion polymerization. nih.gov In the production of acrylic polymers, for instance, Butyl 3-mercaptopropionate helps to control the molecular weight and narrow the molecular weight distribution of the resulting polymer. This level of control is crucial for achieving desired physical properties in the final material.
Furthermore, the structural motif of this compound is related to monomers used in the synthesis of biodegradable polyesters. For example, poly(3-hydroxypropionate) [poly(3HP)] is a biodegradable polymer with promising properties. nih.gov While poly(3HP) is typically produced through biotechnological routes, the chemical structure of this compound makes it a potential, albeit challenging, precursor for the chemical synthesis of similar polyesters. The development of synthetic routes to such biodegradable polymers from readily available chemical feedstocks is an active area of research. rug.nlmdpi.comrsc.orgjchr.org
The ability to functionalize this compound allows for its potential incorporation into more complex polymer architectures. For example, it could be used to introduce pendant functional groups onto a polymer backbone, thereby modifying the properties of the material for specific applications in advanced materials.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₁₃ClO₂ | nih.govnih.gov |
| Molecular Weight | 164.63 g/mol | nih.govnih.gov |
| CAS Number | 27387-79-7 | nih.govnih.gov |
| IUPAC Name | This compound | nih.gov |
| Boiling Point | 194-196 °C | |
| Density | 1.05 g/cm³ |
| Solubility | Soluble in organic solvents, insoluble in water | |
Table 2: Synthetic Applications of this compound and its Derivatives
| Application Area | Example of Synthesized Compound/Intermediate | Potential Role of this compound | Key References |
|---|---|---|---|
| Complex Organic Molecules | β-Amino esters | Direct precursor via reaction with amines | mdpi.comnih.gov |
| Pyridazinone derivatives | Potential precursor for the heterocyclic core | nih.govnih.govunich.it | |
| Pharmaceuticals | Itopride Precursors | Alkylating agent for vanillylamine derivatives | |
| Agrochemicals | Pyrazole-based fungicides | Precursor for the pyrazole ring synthesis | nih.gov |
| Novel fungicidal esters | Esterification agent for active molecules | rug.nl | |
| Specialty Chemicals | Specialty Plasticizers/Lubricants | Backbone for novel ester derivatives | |
| Polymers & Advanced Materials | Acrylic Polymers | Precursor for chain-transfer agent (Butyl 3-mercaptopropionate) | nih.gov |
Advanced Analytical Techniques for Butyl 3 Chloropropanoate Characterization
Spectroscopic Characterization for Structural Elucidation (NMR, MS, IR, Raman)
Spectroscopic techniques are indispensable tools for elucidating the molecular structure of Butyl 3-chloropropanoate (B8744493). Each method provides unique information about the compound's atomic composition and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is utilized to determine the carbon framework of the molecule. The chemical shifts in the ¹³C NMR spectrum provide information about the different carbon environments within Butyl 3-chloropropanoate. nih.gov
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. In Gas Chromatography-Mass Spectrometry (GC-MS), the compound is first separated by GC and then ionized, providing a mass spectrum that can be used for identification. nih.gov The mass-to-charge ratio of the molecular ion confirms the molecular weight, while the fragmentation pattern offers clues about the compound's structure. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of specific bonds, such as the C=O stretch of the ester group and the C-Cl stretch. nih.govnih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy, also revealing details about the molecular vibrations and functional groups. nih.gov
| Spectroscopic Data for this compound | |
| Technique | Observed Data/Information |
| ¹³C NMR | Provides data on the carbon skeleton of the molecule. nih.gov |
| Mass Spectrometry (GC-MS) | Determines molecular weight and fragmentation patterns for structural confirmation. nih.gov |
| Infrared (IR) Spectroscopy | Identifies functional groups through characteristic vibrational frequencies. nih.govnih.gov |
| Raman Spectroscopy | Offers complementary vibrational data to IR spectroscopy. nih.gov |
Chromatographic Methodologies for Purity Assessment and Quantitative Analysis
Chromatographic techniques are essential for separating this compound from impurities and for its quantitative determination.
High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of this compound. A common approach involves reverse-phase (RP) HPLC. sielc.com Method development includes the selection of an appropriate stationary phase, such as a C18 column, and the optimization of the mobile phase composition. sielc.com A typical mobile phase might consist of a mixture of acetonitrile, water, and an acid like phosphoric acid to ensure good peak shape and resolution. sielc.com For applications requiring mass spectrometric detection (LC-MS), volatile mobile phase modifiers such as formic acid are used instead of phosphoric acid. sielc.com Method validation would be performed to ensure the method is accurate, precise, reproducible, and robust for its intended purpose.
| Typical HPLC Method Parameters for this compound | |
| Parameter | Condition |
| Column | Reverse Phase (e.g., Newcrom R1) sielc.com |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid sielc.com |
| Detector | UV, MS |
Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like this compound and for profiling any volatile impurities. The compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The Kovats retention index, a measure of the retention time of a compound relative to n-alkanes, is a key parameter in GC analysis. nih.gov For this compound, experimental Kovats retention indices have been determined on both standard non-polar and standard polar columns. nih.gov
| Experimental Kovats Retention Indices for this compound | |
| Column Type | Retention Index Values |
| Standard Non-Polar | 1083, 1085, 1086, 1091, 1092, 1093, 1097, 1098, 1094 nih.gov |
| Standard Polar | 1542, 1558, 1580, 1582, 1586, 1605, 1544 nih.gov |
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption. This is achieved by using columns with smaller particle sizes (typically sub-2 µm). HPLC methods developed for this compound can often be transferred to a UPLC system for improved performance. sielc.com UPLC is particularly beneficial for high-throughput screening and for the analysis of complex mixtures where high separation efficiency is required. nih.gov
Stereochemical Analysis and Chiral Separation Techniques for Related Chloropropanoate Esters
While this compound itself is not chiral, related chloropropanoate esters can be. The analysis of these chiral compounds requires specialized techniques to separate the enantiomers.
The direct separation of enantiomers is most commonly achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). csfarmacie.czeijppr.com CSPs are designed to have specific three-dimensional structures that interact differently with the enantiomers of a chiral analyte, leading to their separation. eijppr.com
Several types of CSPs are available, with polysaccharide-based CSPs being widely used due to their broad applicability. csfarmacie.czeijppr.com These are typically derivatives of cellulose (B213188) or amylose (B160209) that are coated or immobilized on a silica (B1680970) support. csfarmacie.cznih.gov The chiral recognition mechanism on polysaccharide-based CSPs is complex but is believed to involve a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. eijppr.com
Other types of CSPs that can be used for the separation of chiral compounds include:
Pirkle-type phases: Based on small chiral molecules that are covalently bonded to the stationary phase.
Protein-based phases: Utilize the stereoselectivity of proteins like albumin or glycoprotein.
Cyclodextrin-based phases: Employ cyclodextrins, which are chiral, cyclic oligosaccharides. csfarmacie.cz
Ligand exchange phases: Involve a chiral ligand complexed with a metal ion that is part of the stationary phase. eijppr.com
Macrocyclic antibiotic phases: Use macrocyclic antibiotics as the chiral selectors. nih.gov
The choice of the appropriate CSP and chromatographic conditions is crucial for achieving successful chiral separation and depends on the specific structure of the chloropropanoate ester being analyzed. chromatographyonline.com
| Commonly Used Chiral Stationary Phases (CSPs) | Basis of Chiral Recognition |
| Polysaccharide-based (Cellulose, Amylose) | Complex interactions including hydrogen bonding and inclusion in chiral grooves. eijppr.com |
| Pirkle-type | π-π interactions, hydrogen bonding, and dipole stacking. |
| Protein-based | Stereoselective binding sites on the protein surface. |
| Cyclodextrin-based | Formation of diastereomeric inclusion complexes. csfarmacie.cz |
| Ligand Exchange | Formation of transient diastereomeric metal complexes. eijppr.com |
| Macrocyclic Antibiotics | Multiple chiral centers and functional groups providing various interaction points. nih.gov |
Kinetic Resolution Studies and Enantioselective Transformations
The production of enantiomerically pure compounds is of significant interest in the chemical and pharmaceutical industries, as different enantiomers of a chiral molecule can exhibit distinct biological activities. This compound, while achiral itself, is a precursor to chiral molecules, making the study of its potential enantioselective transformations a critical area of research. Kinetic resolution is a key technique employed to separate enantiomers from a racemic mixture, relying on the differential reaction rates of the enantiomers with a chiral catalyst or reagent.
Enzymatic kinetic resolution has emerged as a powerful and environmentally benign method for obtaining enantiomerically enriched compounds. Lipases are a class of enzymes frequently utilized for this purpose due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents. While direct studies on the kinetic resolution of this compound are not extensively documented in publicly available literature, research on analogous compounds, such as 3-chloropropanoate esters, provides a strong basis for predicting the outcomes of such transformations.
For instance, studies on the kinetic resolution of 2-chloro-3,3,3-trifluoropropanoic acid esters have demonstrated the efficacy of lipase-catalyzed hydrolysis and transesterification. In one such study, lipases from Candida rugosa and esterases from Pseudomonas fluorescens were found to be effective in the enantioselective hydrolysis of the corresponding methyl and ethyl esters. tandfonline.com These enzymes typically exhibit a preference for one enantiomer, leading to the accumulation of the unreacted enantiomer in high enantiomeric excess.
A hypothetical kinetic resolution of racemic this compound via lipase-catalyzed hydrolysis would involve the selective conversion of one enantiomer into 3-chloropropanoic acid, leaving the other enantiomer of this compound unreacted. The success of this resolution is quantified by the enantiomeric ratio (E), a measure of the enzyme's selectivity. High E values are indicative of an efficient kinetic resolution.
Table 1: Hypothetical Data for Lipase-Catalyzed Kinetic Resolution of this compound
| Entry | Lipase (B570770) Source | Solvent | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess of Ester (ee_s, %) | Enantiomeric Excess of Acid (ee_p, %) | Enantioselectivity (E) |
| 1 | Candida antarctica lipase B (CALB) | Toluene | 40 | 24 | 45 | >99 (R) | 82 (S) | >150 |
| 2 | Pseudomonas cepacia lipase (PCL) | Heptane | 35 | 48 | 50 | 95 (R) | 95 (S) | ~100 |
| 3 | Candida rugosa lipase (CRL) | Diisopropyl ether | 30 | 72 | 52 | 90 (R) | 85 (S) | ~50 |
This table presents hypothetical data based on typical results for lipase-catalyzed kinetic resolutions of similar haloalkanoate esters.
Enantioselective transformations can also be achieved through transesterification reactions. In this approach, a racemic ester reacts with an alcohol in the presence of a lipase, leading to the preferential formation of a new ester from one of the enantiomers. For example, the transesterification of a racemic methyl 2-chloropropanoate has been shown to yield enantiomerically enriched products. tandfonline.com
The characterization of the products of kinetic resolution is heavily reliant on advanced analytical techniques. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for separating and quantifying the enantiomers of the unreacted ester and the product acid. researchgate.net The choice of the CSP and the mobile phase is crucial for achieving good separation. researchgate.net Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are often effective for resolving a wide range of chiral compounds. chiraltech.com
In a typical HPLC analysis, the reaction mixture would be sampled at various time points and directly injected onto the chiral column. The detector response for each enantiomer is used to calculate the enantiomeric excess of both the remaining substrate and the product, as well as the conversion of the reaction. This data is then used to determine the enantioselectivity (E value) of the enzymatic process.
Computational and Theoretical Investigations of Butyl 3 Chloropropanoate
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the optimized geometry and electronic characteristics of Butyl 3-chloropropanoate (B8744493). ijrpr.comresearchgate.net These calculations can validate and supplement experimental data. For instance, DFT methods can be used to compute fundamental properties, providing a detailed picture of the molecule's attributes.
Key computed properties for Butyl 3-chloropropanoate are summarized below.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₃ClO₂ | nih.govchemicalbook.com |
| Molecular Weight | 164.63 g/mol | nih.govchemicalbook.com |
| Topological Polar Surface Area | 26.3 Ų | nih.gov |
| Rotatable Bond Count | 6 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
Electronic properties derived from quantum calculations offer deep insights into the molecule's reactivity. The Molecular Electrostatic Potential (MEP) map is a particularly useful tool that visualizes the charge distribution on the molecule's surface. researchgate.netwuxiapptec.com For this compound, the MEP map would show electron-rich regions (negative potential), typically around the carbonyl and ester oxygens, which are susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, electron-deficient regions (positive potential) would be located around the hydrogen atoms and, significantly, the carbonyl carbon and the carbon bonded to the chlorine atom, indicating sites prone to nucleophilic attack. wuxiapptec.comresearchgate.net
Further calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. Other calculated parameters like electronegativity, chemical potential, and global hardness and softness provide a more nuanced understanding of the molecule's electronic behavior. nih.gov
Molecular Modeling and Dynamics Simulations to Predict Conformational Behavior
While quantum calculations provide a static picture of the most stable structure, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's laws of motion, using force fields to describe the forces between atoms. researchgate.netmun.ca This approach is essential for understanding the conformational flexibility of this compound.
The six rotatable bonds in this compound allow it to adopt numerous conformations in solution. nih.gov MD simulations can explore this conformational space to identify low-energy conformers and the transitions between them. mun.ca Key areas of conformational interest include the rotation of the butyl group and the dihedral angles along the propanoate backbone. These simulations can reveal how the molecule folds and how its shape fluctuates in different environments, such as in various solvents. nih.govacs.org The results, often analyzed through metrics like Root Mean Square Deviation (RMSD) over time, can show when the molecule's structure reaches equilibrium. acs.org
Below is a table outlining typical parameters for an MD simulation designed to study the conformational behavior of this compound.
| Parameter | Typical Value/Method | Purpose |
|---|---|---|
| Force Field | CHARMM, AMBER, or OPLS | Describes the potential energy and forces of the system. |
| Solvent Model | Explicit (e.g., TIP3P water) or Implicit | Simulates the effect of the surrounding medium. mun.ca |
| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Simulates conditions at a specific temperature and pressure. acs.org |
| Temperature | 298 K (25 °C) | Simulates room temperature conditions. acs.org |
| Simulation Time | 50-100 ns | Allows sufficient time for conformational sampling. acs.org |
| Time Step | 2 fs | The interval between calculation steps. |
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions, known as reaction mechanisms. ijrpr.combyu.edu By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire energy profile of a reaction. masterorganicchemistry.com A transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction. masterorganicchemistry.com
For this compound, several reaction mechanisms can be investigated computationally:
Nucleophilic Substitution (Sₙ2): The chlorine atom can be displaced by a nucleophile. DFT calculations can model the transition state of this bimolecular reaction, where the nucleophile attacks the carbon atom and the C-Cl bond breaks simultaneously. masterorganicchemistry.comacs.org Computational studies can compare the activation barriers for attack at different positions and under various conditions. acs.org
Ester Hydrolysis: The ester group can be hydrolyzed under acidic, basic, or neutral conditions to yield 3-chloropropanoic acid and butanol. epa.gov The most common mechanism for base-catalyzed hydrolysis is the BAc2 mechanism, which involves a bimolecular attack of a hydroxide (B78521) ion on the carbonyl carbon. epa.gov Computational models, including MD simulations, can explore the role of solvent molecules in stabilizing intermediates and transition states, showing that water can actively participate through cooperative catalysis. researchgate.netnih.govacs.org
Radical Reactions: Reactions involving hydrated electrons can proceed through several mechanisms, including concerted or stepwise dissociative cleavage of the carbon-halogen bond. rsc.org DFT calculations can determine the thermodynamics and kinetics of these electron-induced reactions. rsc.org
| Reaction Type | Key Mechanistic Feature | Computational Focus |
|---|---|---|
| Sₙ2 Substitution at C-Cl | Single, bimolecular transition state. sparkl.me | Calculating the activation energy barrier for C-Cl bond cleavage. acs.org |
| Base-Catalyzed Hydrolysis (BAc2) | Formation of a tetrahedral intermediate. epa.gov | Modeling the nucleophilic attack on the carbonyl carbon. |
| Acid-Catalyzed Hydrolysis (AAc2) | Protonation of the carbonyl oxygen. ic.ac.uk | Simulating the proton transfer and subsequent nucleophilic attack by water. ic.ac.uk |
In Silico Predictions of Reactivity and Selectivity in Chemical Transformations
In silico (computational) methods are widely used to predict the reactivity and selectivity of chemical compounds before experiments are conducted. ljmu.ac.uk These predictions are based on the electronic and structural properties calculated using quantum mechanics.
For this compound, reactivity predictions focus on its two primary functional groups: the alkyl halide and the ester.
Reactivity Sites: As indicated by MEP maps, the molecule has two main electrophilic centers: the carbonyl carbon and the carbon atom bonded to chlorine. researchgate.neteuropa.eu The carbonyl carbon is susceptible to attack by nucleophiles, leading to hydrolysis or amidation, while the α-carbon is the site for Sₙ2 substitution. epa.gov The presence of the electron-withdrawing ester group influences the reactivity of the C-Cl bond, and vice-versa. rsc.orgliverpool.ac.uk
Predicting Selectivity: When multiple reaction pathways are possible, computational chemistry can predict the likely outcome by comparing the activation energies of the competing transition states. liverpool.ac.ukacs.org For example, in a reaction with a nucleophile that could attack either the carbonyl carbon or the chlorinated carbon, DFT calculations can determine which pathway has the lower energy barrier and is therefore kinetically favored. acs.org
Quantitative Predictions: Beyond qualitative predictions, computational methods can be used to develop quantitative models. For example, Linear Free Energy Relationships (LFERs) can be established by correlating calculated properties (like reduction potentials) with experimentally measured reaction rate constants. rsc.org Such models can then be used to predict the reactivity of similar compounds without the need for further experiments. ljmu.ac.ukeuropa.eu DFT calculations on related α-haloglycine esters have shown that hyperconjugation effects can enhance the reactivity of the C-X bond, a phenomenon that can be quantified and used for predictive purposes. nih.gov
Environmental Pathways and Degradation Mechanisms of Chloropropanoate Esters
Microbial Biodegradation of Chloropropanoate Compounds in Environmental Systems
The primary route for the environmental breakdown of butyl 3-chloropropanoate (B8744493) is initiated by microbial activity. In diverse environmental matrices like soil and water, a wide array of microorganisms possess the enzymatic machinery to degrade this compound. The initial and most crucial step in the biodegradation of butyl 3-chloropropanoate is the hydrolysis of the ester bond. This reaction is catalyzed by non-specific microbial esterases, which are ubiquitous in the environment. oup.commdpi.com These enzymes cleave the ester linkage, yielding butanol and 3-chloropropanoic acid (3-CP).
Following hydrolysis, the two resulting compounds are metabolized through separate pathways:
Degradation of Butanol: Butanol, a simple alcohol, is readily utilized as a carbon and energy source by a wide variety of soil and water microorganisms, including various species of Pseudomonas. nih.govasm.org The aerobic degradation of butanol typically proceeds through a series of oxidation steps, converting it first to butanal, then to butyric acid, and finally to acetyl-CoA, which enters the central metabolic pathways of the cell, such as the citric acid cycle. nih.gov
Degradation of 3-Chloropropanoic Acid: The biodegradation of 3-CP is a more specialized process, primarily carried out by bacteria that possess dehalogenase enzymes. These enzymes are essential for cleaving the carbon-chlorine bond, a critical step in the detoxification and metabolism of this halogenated compound. researchgate.netscialert.net Genera such as Pseudomonas and Rhodococcus have been identified as key players in the degradation of 3-CP. researchgate.netscialert.net The dehalogenation of 3-CP results in the formation of 3-hydroxypropionate (B73278), which is then further metabolized. nih.gov
The efficiency of microbial degradation is influenced by several environmental factors, including temperature, pH, oxygen availability, and the presence of other organic matter which can support microbial growth and co-metabolism. wright.edunih.gov
| Factor | Influence on Microbial Biodegradation | Reference |
| Microbial Esterases | Catalyze the initial hydrolysis of the ester bond. | oup.com |
| Oxygen Availability | Aerobic conditions are generally favorable for the complete degradation of both butanol and 3-chloropropanoic acid. | nih.govresearchgate.net |
| Co-metabolism | The presence of other carbon sources can enhance the degradation of chloropropanoates by supporting a larger and more active microbial population. | wright.edu |
| Microbial Consortia | Mixed microbial communities often exhibit a greater capacity for degradation than single species due to synergistic interactions. | researchgate.net |
Chemical Degradation Processes in Aqueous and Soil Matrices
In addition to microbial action, this compound can undergo chemical degradation in the environment, primarily through hydrolysis. This abiotic process involves the reaction of the ester with water, leading to the cleavage of the ester bond and the formation of butanol and 3-chloropropanoic acid. chemguide.co.ukmasterorganicchemistry.com The rate of chemical hydrolysis is significantly influenced by the pH of the surrounding medium.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of esters is catalyzed by the presence of H+ ions. The reaction is reversible, and the equilibrium can be shifted towards the products (acid and alcohol) by an excess of water. chemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification): In alkaline (basic) conditions, the hydrolysis of esters, also known as saponification, is irreversible. masterorganicchemistry.com Hydroxide (B78521) ions (OH-) act as nucleophiles, attacking the carbonyl carbon of the ester. This process is generally faster than acid-catalyzed hydrolysis. masterorganicchemistry.com
In soil matrices, the chemical degradation of this compound is more complex. The compound can adsorb to soil organic matter and clay particles, which can affect its availability for hydrolysis. The pH of the soil water will be a primary determinant of the abiotic hydrolysis rate.
| Parameter | Effect on Chemical Degradation | Reference |
| pH | Hydrolysis is catalyzed by both acidic and basic conditions, with the rate being slowest at neutral pH. | chemguide.co.ukmasterorganicchemistry.com |
| Temperature | Higher temperatures increase the rate of hydrolysis. | nih.gov |
| Soil Adsorption | Adsorption to soil particles can decrease the concentration of the compound in the aqueous phase, potentially slowing the rate of hydrolysis. | researchgate.net |
Dehalogenation Mechanisms and Metabolite Identification
The central and most critical step in the detoxification and complete mineralization of the chlorinated portion of this compound is dehalogenation. Following the initial hydrolysis of the ester, the resulting 3-chloropropanoic acid undergoes enzymatic dehalogenation.
This process is carried out by a class of enzymes known as dehalogenases (or halidohydrolases). These enzymes catalyze the cleavage of the carbon-halogen bond, which is typically a very stable bond. The mechanism of dehalogenation can vary among different microorganisms. In many cases, it involves a nucleophilic substitution reaction where the chlorine atom is replaced by a hydroxyl group from a water molecule. nih.gov This hydrolytic dehalogenation directly yields 3-hydroxypropionate and a chloride ion. researchgate.net
Several bacterial species have been identified that can perform this crucial dehalogenation step. For instance, various strains of Pseudomonas and Rhodococcus have been shown to effectively dehalogenate short-chain haloalkanoic acids like 3-CP. researchgate.netscialert.net The specificity of these dehalogenases can vary, with some enzymes acting on a broad range of halogenated compounds and others being more specific. nih.govnih.gov
The primary metabolite resulting from the dehalogenation of 3-chloropropanoic acid is 3-hydroxypropionate . This compound is a naturally occurring substance and can be readily metabolized by many organisms. wikipedia.orgblogspot.com It serves as an entry point into central metabolic pathways. One such pathway is the 3-hydroxypropionate cycle , a carbon fixation pathway found in some bacteria, which can convert 3-hydroxypropionate into intermediates of the citric acid cycle, such as succinyl-CoA and pyruvate. nih.govwikipedia.org
The butanol moiety, released during the initial hydrolysis, is metabolized via its own oxidative pathway to butyrate (B1204436) and subsequently to acetyl-CoA, which is then integrated into the cell's central metabolism. nih.gov
The complete biodegradation of this compound therefore involves a sequence of enzymatic reactions, starting with ester hydrolysis, followed by dehalogenation of the chlorinated acid and oxidation of the alcohol, ultimately leading to the conversion of the organic carbon into biomass and carbon dioxide.
| Degradation Step | Key Enzyme(s) | Reactant | Product(s) | Reference |
| Ester Hydrolysis | Microbial Esterases | This compound | Butanol + 3-Chloropropanoic acid | oup.com |
| Dehalogenation | Dehalogenase (Halidohydrolase) | 3-Chloropropanoic acid | 3-Hydroxypropionate + Chloride ion | researchgate.netscialert.net |
| Alcohol Oxidation | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | Butanol | Butyric acid -> Acetyl-CoA | nih.gov |
| Metabolism of 3-HP | Enzymes of the 3-hydroxypropionate cycle | 3-Hydroxypropionate | Pyruvate, Succinyl-CoA | nih.govwikipedia.org |
Emerging Research Frontiers and Future Directions in Butyl 3 Chloropropanoate Chemistry
The field of organic chemistry is continually evolving, driven by the need for more efficient, sustainable, and selective chemical transformations. Butyl 3-chloropropanoate (B8744493), a halogenated ester with the chemical formula C₇H₁₃ClO₂ vulcanchem.comnih.gov, serves as a valuable intermediate in the synthesis of a variety of chemicals, including pharmaceuticals and agrochemicals. ontosight.ai This article explores the emerging research frontiers and future directions in the chemistry of Butyl 3-chloropropanoate, focusing on green chemistry, innovative catalysis, advanced manufacturing platforms, and new application domains.
Q & A
Q. What are the established synthetic routes for preparing butyl 3-chloropropanoate, and how can reaction conditions be optimized for higher yields?
this compound is typically synthesized via esterification of 3-chloropropanoic acid with butanol under acidic catalysis (e.g., sulfuric acid) or via nucleophilic substitution of 3-chloropropanoyl chloride with butanol. Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to alcohol), reaction temperature (60–80°C), and catalyst concentration. Purification often employs fractional distillation (boiling point ~170–180°C) or silica gel chromatography. Low yields (<60%) may result from incomplete esterification or side reactions like hydrolysis; anhydrous conditions and molecular sieves can mitigate this .
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound is corrosive and requires handling under fume hoods with PPE (nitrile gloves, lab coats, and goggles). Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Storage recommendations include airtight containers in cool (<25°C), dark environments to prevent degradation. Toxicity data for analogous esters (e.g., ethyl 3-chloropropanoate) suggest acute dermal irritation (H314), necessitating immediate decontamination with water .
Q. How can researchers confirm the structural integrity of synthesized this compound?
Key analytical methods include:
- NMR spectroscopy : H NMR peaks at δ 4.1–4.3 ppm (ester -OCH-), δ 2.8–3.1 ppm (-CHCl), and δ 1.2–1.6 ppm (butyl chain).
- GC-MS : Retention time alignment with reference standards and molecular ion peak at m/z 164.6 (CHClO).
- FTIR : Ester carbonyl stretch at ~1740 cm and C-Cl stretch at 650–750 cm .
Advanced Research Questions
Q. How do solvent polarity and catalyst choice influence the kinetics of this compound synthesis?
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in acyl chloride reactions, accelerating esterification. Acidic catalysts (HSO) promote protonation of the carbonyl oxygen, increasing electrophilicity. Kinetic studies using pseudo-first-order models reveal rate constants (k) ranging from 0.05 to 0.12 min depending on solvent-catalyst combinations. Competing hydrolysis in aqueous systems reduces yields, necessitating strict anhydrous conditions .
Q. What discrepancies exist in reported thermodynamic properties of this compound, and how can they be resolved?
Literature values for enthalpy of formation () vary by ±5 kJ/mol due to differences in calorimetric methods. Researchers should standardize measurements using bomb calorimetry under inert atmospheres and validate results against computational models (e.g., Gaussian DFT calculations). Contradictions in vapor pressure data (e.g., 0.12–0.15 kPa at 25°C) may arise from impurities; high-purity samples (>99%) and replicated trials are essential .
Q. What degradation pathways occur in this compound under varying pH and thermal conditions, and how can degradation products be characterized?
Acidic hydrolysis (pH <3) cleaves the ester bond to yield 3-chloropropanoic acid and butanol, while alkaline conditions (pH >10) produce chloride ions and propanoate derivatives. Thermal decomposition (>150°C) generates volatile chlorinated byproducts (e.g., HCl gas). Degradation is monitored via HPLC (C18 column, UV detection at 210 nm) and ion chromatography for chloride quantification. Accelerated stability studies (40°C/75% RH for 6 months) predict shelf-life .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate transition-state energies and reaction coordinates. For example, SN mechanisms at the β-chloro position show higher activation barriers (~85 kJ/mol) compared to α-chloro analogs. Solvent effects (e.g., PCM models for THF) refine predictions of regioselectivity and kinetics. Experimental validation via kinetic isotope effects (KIEs) confirms computational findings .
Methodological Guidelines
- Contradiction Analysis : Compare datasets across peer-reviewed sources (e.g., CRC Handbook , thermodynamic tables ) and conduct reproducibility trials.
- Experimental Design : Use factorial designs (e.g., Taguchi methods) to optimize synthetic parameters (temperature, catalyst loading) while minimizing resource use.
- Data Validation : Cross-reference analytical results (NMR, GC-MS) with spectral databases (e.g., NIST Chemistry WebBook) and computational predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
